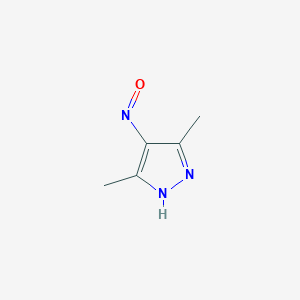

3,5-Dimethyl-4-nitroso-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazole derivatives represent a crucial class of heterocyclic compounds, characterized by a five-membered ring with two adjacent nitrogen atoms. researchgate.netresearchgate.net For over a century, these compounds have been a subject of intense study due to their wide-ranging biological activities and their utility as core structures in agrochemical and pharmaceutical agents. researchgate.netglobalresearchonline.net The chemistry of heterocyclic compounds is a complex and vital branch of organic chemistry, and pyrazoles are significant for their theoretical implications and practical applications. researchgate.net

The pyrazole nucleus is a versatile scaffold found in numerous established drugs with diverse therapeutic actions. nih.gov These derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. researchgate.netglobalresearchonline.net Their ready accessibility, diverse chemical reactivity, and extensive biological significance have made them a cornerstone in the history of heterocyclic chemistry and a continued focus of modern research. globalresearchonline.net

Overview of 4-Nitrosopyrazoles within the Pyrazole Family

Within the broader pyrazole family, 4-nitrosopyrazoles are a specific subgroup characterized by the presence of a nitroso (-NO) group at the fourth position of the pyrazole ring. nih.gov Unlike their 4-nitropyrazole counterparts, which have been extensively used in the preparation of metal complexes, 4-nitrosopyrazoles have been comparatively less studied as ligands. nih.gov The introduction of a nitroso group can lead to the formation of dimers, and these compounds can exist in monomeric and dimeric forms depending on factors like temperature and solvent. uobasrah.edu.iq

The synthesis of 4-nitrosopyrazoles often involves the nitrosation of a pyrazole precursor. For instance, the reaction of 3,5-dimethylpyrazole (B48361) with a nitrosating agent like sodium nitrite (B80452) in an acidic environment yields 3,5-dimethyl-4-nitroso-1H-pyrazole. smolecule.com Another method involves the reaction of acetylacetone (B45752) with nitrous acid, followed by condensation with hydrazine (B178648). uobasrah.edu.iqresearchgate.net The presence of the nitroso group introduces specific reactivity, allowing for oxidation to the corresponding nitro derivatives and reduction to 4-aminopyrazole derivatives. smolecule.com

Academic Context and Research Landscape of this compound

The academic interest in this compound stems from its potential as a ligand in coordination chemistry and its interesting structural features. researchgate.net Detailed structural analysis, such as single-crystal X-ray diffraction, has been a key area of research for this compound. nih.govresearch.fi

A significant finding is that in the solid state, this compound can exist as a dimer. uobasrah.edu.iq Furthermore, crystallographic studies have revealed the presence of two different conformers (A and B) within the unit cell, which differ in their geometric parameters and the orientation of the oxime group relative to the protonated pyrazole nitrogen. nih.govresearchgate.net The molecules in the crystal are linked by intermolecular hydrogen bonds. nih.govresearchgate.net

Spectroscopic studies, including IR, UV, 1H NMR, and 13C NMR, have been employed to characterize the compound and to study the equilibrium between its monomeric and dimeric forms. uobasrah.edu.iqresearchgate.net While research into its direct applications is still developing, its structural and reactive properties continue to make it a subject of academic inquiry. nih.govmdpi.com

Interactive Data Table: Physicochemical Properties of Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C5H7N3O | 125.14 | Nitroso group at 4-position, methyl groups at 3 and 5 positions. smolecule.comnih.gov |

| 4-Nitrosopyrazole | C3H3N3O | 97.08 | Parent 4-nitrosopyrazole structure. nih.gov |

| 3,5-Dimethyl-4-nitro-1H-pyrazole | C5H7N3O2 | 141.13 | Nitro group at 4-position; oxidation product of the title compound. smolecule.comchemicalbook.com |

| 3,5-Dimethylpyrazole | C5H8N2 | 96.13 | Precursor for the synthesis of the title compound. smolecule.com |

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C5H7N3O |

| Molecular Weight | 125.14 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.0268 (2) |

| b (Å) | 15.3793 (7) |

| c (Å) | 19.6627 (9) |

| β (°) | 94.613 (3) |

| Volume (ų) | 1213.75 (10) |

| Z | 8 |

| Temperature (K) | 120 |

| Data from a single-crystal X-ray diffraction study. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1122-04-9 |

|---|---|

Molecular Formula |

C5H7N3O |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

3,5-dimethyl-4-nitroso-1H-pyrazole |

InChI |

InChI=1S/C5H7N3O/c1-3-5(8-9)4(2)7-6-3/h1-2H3,(H,6,7) |

InChI Key |

YATNSGHJIRFYKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C)N=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dimethyl 4 Nitroso 1h Pyrazole and Its Structural Congeners

Established Synthetic Pathways to 3,5-Dimethyl-4-nitroso-1H-pyrazole

Classic Multi-step Synthesis from Acetylacetone (B45752), Sodium Nitrite (B80452), and Hydrazine (B178648) Hydrate (B1144303)

The traditional and widely employed method for synthesizing this compound involves a multi-step process starting from readily available precursors: acetylacetone, sodium nitrite, and hydrazine hydrate. researchgate.netnih.gov This classical synthesis is a cornerstone in the preparation of this important heterocyclic compound.

The synthesis commences with the reaction of acetylacetone with nitrous acid, which is generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid. uobasrah.edu.iq This step results in the formation of an oxime intermediate. uobasrah.edu.iq The reaction is carefully controlled, often at reduced temperatures, to ensure the efficient formation of the desired oxime. uobasrah.edu.iq

Following the formation of the oxime, the subsequent and final step is the condensation reaction with hydrazine hydrate. uobasrah.edu.iq The addition of hydrazine hydrate to the reaction mixture leads to the cyclization and formation of the pyrazole (B372694) ring, yielding this compound. nih.govuobasrah.edu.iq The product often precipitates from the reaction mixture as a crystalline solid and can be purified by recrystallization from a suitable solvent like benzene (B151609) or chloroform (B151607). nih.govuobasrah.edu.iq A notable yield of 78% has been reported for this synthesis. nih.gov

Nitrosation of Acetylacetone: Acetylacetone is treated with an acidic solution of sodium nitrite to form an intermediate oxime. uobasrah.edu.iq

Cyclization with Hydrazine Hydrate: The oxime intermediate is then reacted with hydrazine hydrate to form the final product, this compound. uobasrah.edu.iq

This method is valued for its use of inexpensive starting materials and relatively straightforward procedures.

Dimerization Pathways in the Synthesis of Bis-(3,5-dimethyl-4-nitrosopyrazole) Dimer

An interesting aspect of the chemistry of this compound is its propensity to form a dimer, specifically the trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer. researchgate.netuobasrah.edu.iq This dimerization is a common characteristic of many organic C-nitroso compounds. researchgate.net

The synthesis of the dimer follows the same initial steps as the monomer, starting with the reaction of acetylacetone with nitrous acid, followed by condensation with hydrazine. researchgate.netresearchgate.net Under the reaction conditions, the initially formed monomeric this compound can undergo dimerization to yield the more stable dimeric form. uobasrah.edu.iq The dimer is often isolated as a white crystalline solid. uobasrah.edu.iq

The equilibrium between the monomer and the dimer is influenced by factors such as solvent and temperature. researchgate.net For instance, heating the dimer in ethanol (B145695) can cause it to dissociate back into the green-colored monomeric form. uobasrah.edu.iq In most organic solvents, the monomeric form is favored, while in aqueous solutions, the dimer is the predominant species, even at low concentrations. researchgate.net

The structure of the trans-dimer has been confirmed using various spectroscopic techniques, including IR, UV, and NMR spectroscopy. researchgate.netuobasrah.edu.iq The infrared spectrum of the dimer characteristically shows a single stretching frequency for the N–O group, confirming the trans configuration. uobasrah.edu.iq

| Technique | Observed Values |

|---|---|

| UV (CHCl3) | λmax at 254 nm and 296 nm |

| IR (cm-1) | 3103 (N–H), 2896 (CH3), 1625 (C=N), 1508 (C=C), 1309 (N=N), 1220 (N–O), 1093 (C–N) |

| 1H NMR (400 MHz, CDCl3) δ (ppm) | 2.34 (6H, s, 2 × CH3), 7.20 (2H, s, 2 × NH) |

| 13C NMR (CDCl3) δ (ppm) | 28.48 (C-6, C-7), 86.33 (C-3, C-5), 132.59 (C-4) |

Contemporary Synthetic Innovations for 4-Nitrosopyrazole Frameworks

N-Functionalization Strategies for 4-Nitroso-1H-pyrazoles

Recent research has focused on the N-functionalization of 4-nitroso-1H-pyrazoles to generate a diverse range of derivatives with potentially novel properties. chem960.comresearchgate.net These strategies involve the regioselective N-alkylation and N-acylation of the pyrazole ring. chem960.comresearchgate.net

An efficient method for the N-alkylation of ambident 4-nitroso-1H-pyrazoles has been developed using both monofunctional and bifunctional alkylating agents. chem960.com This allows for the synthesis of a series of new N-functionalized nitrosopyrazoles and bis(4-nitrosopyrazole) compounds with yields reaching up to 85%. chem960.comresearchgate.net Quantum-chemical calculations have supported these experimental findings, indicating that N-alkylation is a more favorable process both kinetically and thermodynamically compared to O-alkylation. chem960.comresearchgate.net

The synthesis of N-substituted 4-nitrosopyrazoles has been successfully scaled up, demonstrating the potential for producing these target products in gram quantities. researchgate.netresearchgate.net For the first time, in addition to N-alkylation, the N-acylation of 4-nitrosopyrazole has been successfully achieved. researchgate.netresearchgate.net The structures of these newly synthesized compounds have been rigorously confirmed by IR, 1H NMR, and 13C NMR spectroscopy, as well as chromato-mass spectrometry. researchgate.netresearchgate.net

Telescoping Synthesis Approaches for Pyrazole Salt Derivatives

Telescoping synthesis, also known as one-pot synthesis, has emerged as a powerful strategy for the efficient and safe production of pyrazole derivatives, including their salts. acs.orggoogle.com This approach involves conducting multiple reaction steps in a single reactor without isolating the intermediates, which can be particularly advantageous when dealing with hazardous or unstable compounds. acs.orgmdpi.com

A notable application of this methodology is the telescoped synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt derivatives. google.comwipo.int This process can start from anilines, which are first diazotized to form a diazonium salt. acs.org This is followed by reduction to the corresponding hydrazine, which then reacts with a suitable precursor to yield the N-aryl pyrazole. acs.org The use of continuous flow methodology in these syntheses helps to minimize the accumulation of potentially explosive diazonium and hydrazine intermediates, thereby enhancing the safety of the process, especially during scale-up. acs.org

In a specific example, a four-step telescoped process for preparing N-aryl pyrazoles has been developed. acs.org This process involves the in-situ generation and consumption of diazoalkanes, which are then transformed into pyrazole cores. researchgate.net This continuous flow approach allows for a parallel synthesis of agrochemicals and pharmaceuticals containing the 3-fluoroalkyl pyrazole core. researchgate.net

Mechanistic Investigations of this compound Formation (e.g., In-line FT-IR Spectroscopy)

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound and its analogs. In-line Fourier Transform Infrared (FT-IR) spectroscopy has proven to be a valuable tool for monitoring the synthesis process in real-time. rsc.orgrsc.org

By combining in-line FT-IR spectroscopy with chemometric methods like independent component analysis (ICA), researchers can effectively study the synthesis mechanism of related compounds such as 4-amino-3,5-dimethyl pyrazole. rsc.org This approach allows for the determination of the concentration profiles and the spectra of reactants, intermediates, and the final product throughout the reaction. rsc.orgrsc.org

The data obtained from these spectroscopic studies can be further supported by quantum chemical calculations, such as those using density functional theory (DFT) at the B3LYP/6-31G level. rsc.org These calculations can be used to optimize the geometric configurations of the intermediates and compute their vibrational frequencies, which can then be compared with the experimental FT-IR data. rsc.org The good agreement between the computational and experimental results provides strong evidence for the proposed reaction mechanism. rsc.org These mechanistic insights are invaluable for improving reaction conditions, increasing yields, and ensuring the synthesis of high-purity products.

Elucidation of Molecular and Supramolecular Architecture of 3,5 Dimethyl 4 Nitroso 1h Pyrazole

Conformational Analysis and Tautomerism of the Nitroso Group

A key feature of 3,5-dimethyl-4-nitroso-1H-pyrazole is the existence of conformational isomers, or conformers, arising from the orientation of the nitroso group relative to the pyrazole (B372694) ring.

X-ray diffraction analysis of crystalline this compound has unequivocally demonstrated the simultaneous presence of two distinct conformers, labeled A and B, within the unit cell. nih.govresearchgate.net These conformers differ primarily in the relative positioning of the nitroso group's oxygen atom with respect to the protonated nitrogen atom of the pyrazole ring. In conformer A, the arrangement is trans, while in conformer B, it is cis. nih.govresearchgate.net

The two conformers also exhibit noticeable differences in their geometric parameters. nih.govresearchgate.net For instance, the bond lengths within the C-N=O (nitroso) moiety vary between the two forms. In conformer B, the difference between the C–N and N=O bond lengths is significant (approximately 0.15 Å), whereas in conformer A, this difference is much smaller (less than 0.08 Å). nih.govresearchgate.net This suggests that while both conformers exist predominantly in the nitroso form, conformer A shows a greater contribution from the isonitroso tautomer. nih.govresearchgate.net This distinction is likely influenced by the different hydrogen bonding environments of the two conformers in the crystal lattice. nih.gov

Table 1: Selected Bond Lengths (Å) in Conformers A and B

| Bond | Conformer A | Conformer B |

| C(4)-N(3) | 1.3553(19) | 1.3902(19) |

| N(3)-O(1) | 1.2701(16) | 1.2412(16) |

| C(3)-C(4) | 1.442(2) | 1.405(2) |

Data sourced from Safyanova et al. (2011) nih.govresearchgate.net

Theoretical calculations, often employing methods like Density Functional Theory (DFT), have been used to investigate the conformational preferences and tautomerism of nitroso compounds, including pyrazole derivatives. csic.esresearchgate.netresearchgate.net These computational studies help to rationalize the experimental findings by determining the relative energies and stability of different conformers and tautomers in the gas phase and in solution. csic.esresearchgate.net For instance, theoretical studies on related nitrosopyrazoles have explored the energetics of different tautomeric forms and the rotational barriers of the nitroso group, providing a deeper understanding of the factors governing their structures. csic.esraco.cat While specific theoretical predictions for the cis and trans conformers of this compound are not detailed in the provided context, such calculations generally support the experimental observations of multiple stable conformations in similar systems. csic.esresearchgate.net

Hydrogen Bonding Networks and Crystal Packing Motifs

The supramolecular assembly of this compound in the solid state is dictated by a network of hydrogen bonds and other intermolecular forces, leading to specific crystal packing motifs.

The crystal structure of this compound is characterized by a robust network of intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, N—H···O and N—H···N interactions are the primary forces directing the assembly of the molecules. nih.govresearchgate.net The N1B—H1B···O1A hydrogen bond connects conformer B to conformer A, while the N1A—H1A···N2B bond links conformer A to a neighboring conformer B. nih.gov These interactions are crucial in stabilizing the crystal lattice and influencing the geometry of the individual conformers. The involvement of the oxygen atom of conformer A (O1A) in a hydrogen bond, while the oxygen of conformer B (O1B) is not, contributes to the observed differences in their C-N=O bond lengths. nih.gov The formation of such hydrogen bonds is a common feature in the crystal structures of pyrazole derivatives. nih.govnih.govfu-berlin.de

Table 2: Hydrogen-Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1B—H1B···O1A | 0.954(18) | 1.802(18) | 2.7526(16) | 174.0(15) |

| N1A—H1A···N2B | 0.915(19) | 1.95(2) | 2.8544(18) | 171.5(16) |

Data sourced from Safyanova et al. (2011) nih.govresearchgate.net

The existence of multiple conformers for this compound within a single crystal structure points to the potential for polymorphism, where a compound can crystallize in different solid-state forms with distinct physical properties. While polymorphism has not been explicitly reported for this specific compound in the provided sources, studies on a closely related molecule, 4,4´-azobis(3,5-dimethyl-1H-pyrazole), offer relevant insights. researchgate.netuni-duesseldorf.de This azopyrazole exhibits conformational polymorphism, where two different conformers, which vary in the orientation of the N-H groups relative to the central azo bond, pack into two distinct polymorphic crystal structures. researchgate.net This demonstrates how subtle differences in molecular conformation can lead to different crystal packing arrangements and, consequently, polymorphism. researchgate.net The study of such phenomena is crucial for understanding the structure-property relationships in solid materials. uni-duesseldorf.deuninsubria.eu

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

A variety of spectroscopic methods have been utilized to confirm the structure of this compound and its derivatives, both in solution and in the solid state.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and understanding the bonding within a molecule. The spectra are influenced by the number and mass of oscillating atoms, their spatial arrangement, and the molecular force field. vscht.cz Normal modes of vibration are generally composed of several internal coordinates, such as bond stretching and angle bending. su.se

For the dimeric form of this compound, specifically the trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer, the IR spectrum provides key evidence for its structure. A significant feature is a single stretching frequency observed at 1220 cm⁻¹ for the N–O group. This observation is crucial as it confirms that the solid nitroso pyrazole dimer exists in the trans conformation. uobasrah.edu.iq The CNOCNO group of the dimer skeleton possesses approximately C₂h symmetry. uobasrah.edu.iq In contrast, the antisymmetric N–O and C–N stretching vibrations would be expected for a cis-dimer. uobasrah.edu.iq

Studies on related pyrazole compounds, such as pyrazole (PZ) and 3,5-dimethyl pyrazole (DMP), have utilized Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy in conjunction with theoretical calculations to achieve complete vibrational assignments. nih.gov For instance, in a study of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the asymmetric and symmetric deformations of the methyl groups were observed in the ranges of 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively, with rocking vibrations appearing around 1070-1010 cm⁻¹. derpharmachemica.com These detailed analyses of vibrational modes are essential for confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Solution-State Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the respective nuclei.

For the trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer, ¹H and ¹³C NMR spectroscopy have been used for its characterization. researchgate.net In a related study on 3,5-diphenyl-1H-pyrazole, ¹H and ¹³C NMR data were found to be in agreement with the proposed structure. tandfonline.com The chemical shifts observed in NMR spectra provide valuable information about the electronic structure and connectivity of atoms within the molecule. For example, in a study of pyrazole and 3,5-dimethyl pyrazole, the calculated ¹³C and ¹H NMR chemical shifts were compared with experimental values to validate the structural assignments. nih.gov

The introduction of a prochiral group, such as an isopropyl group, in related arylpyrazole systems can lead to the detection of rotamers due to hindered rotation, which can be observed by NMR spectroscopy. rsc.org This highlights the sensitivity of NMR to subtle conformational changes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Dimer Detection

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for detecting the presence of dimers.

The electronic absorption spectrum of the trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer, recorded in chloroform (B151607), shows two distinct π–π* transition bands. uobasrah.edu.iq The first band, appearing at 296 nm, is attributed to the dimeric N₂O₂ grouping. The second transition, at 254 nm, is assigned to the C=C and C=N bonds within the pyrazole ring. uobasrah.edu.iq The presence of the 296 nm band is a strong indicator of the dimer's existence in solution. Heating a solution of the dimer leads to its dissociation into the monomeric form, which is observed as a color change from nearly colorless to green. uobasrah.edu.iq

Single-Crystal X-ray Diffraction Studies of this compound and Related Compounds

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound (C₅H₇N₃O) has been determined to be monoclinic. nih.govresearchgate.net A key finding from the X-ray diffraction study is the presence of two distinct conformers, A and B, within the unit cell. nih.govresearchgate.net These conformers differ in the orientation of the nitroso group relative to the protonated pyrazole nitrogen—trans in conformer A and cis in conformer B—and also exhibit different geometric parameters. nih.govresearchgate.net

The CNO moiety in both conformers exists predominantly in the nitroso form. nih.govresearchgate.net However, in conformer A, there is a noticeable contribution from the isonitroso form. This is evidenced by the smaller difference in bond lengths between the C–N (1.3553(19) Å) and N=O (1.2701(16) Å) bonds compared to conformer B (C–N 1.3902(19) Å and N=O 1.2412(16) Å). researchgate.net

The supramolecular architecture is characterized by intermolecular N—H···O and N—H···N hydrogen bonds, which link the molecules into zigzag chains. nih.govresearchgate.net These chains then form layers that are held together by van der Waals interactions. nih.gov The differences in the geometric and electronic structures of the two conformers influence the bond lengths within the pyrazole rings. nih.gov

Table 1: Crystal Data for this compound nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0268 (2) |

| b (Å) | 15.3793 (7) |

| c (Å) | 19.6627 (9) |

| β (°) | 94.613 (3) |

| Volume (ų) | 1213.75 (10) |

| Z | 8 |

| Temperature (K) | 120 |

Computational Chemistry and Quantum-Chemical Modeling of Molecular Structure

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for complementing experimental data and providing deeper insights into molecular structure and properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrazole derivatives. tandfonline.com

DFT calculations, specifically using the B3LYP functional with various basis sets (e.g., 6-31G, 6-311+G**), have been employed for geometry optimization and to obtain information about 3D geometries and electronic structures. nih.govtandfonline.com These calculations can predict molecular structures, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental results for validation. nih.gov For instance, in the study of pyrazole and 3,5-dimethyl pyrazole, the calculated vibrational frequencies, after scaling, showed good agreement with the experimental FTIR and FT-Raman spectra. nih.gov

The geometry of the trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer has also been optimized using semi-empirical AM1 and PM3 methods, which provide a less computationally intensive alternative to DFT for initial structural explorations. uobasrah.edu.iq For a more accurate analysis of related pyrazole compounds, DFT at the B3LYP/STO-3G level has been suggested. researchgate.net The application of DFT allows for the calculation of various quantum chemical parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic behavior and reactivity of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher reactivity.

For pyrazole-based compounds, Density Functional Theory (DFT) is a common computational method used to calculate and analyze these orbitals. Such analyses help in predicting the most likely sites for electrophilic and nucleophilic attack. While specific HOMO and LUMO energy values for this compound are not extensively reported in publicly available literature, the general principles of FMO theory and studies on analogous pyrazole structures provide insight.

In a typical analysis of a molecule like this compound, the HOMO is often localized on the electron-rich pyrazole ring, while the LUMO may be distributed across the nitroso group and the C=N bond system. This distribution is key to its role in chemical reactions. For instance, in related pyrazole derivatives, the HOMO is frequently found on the pyrazole ring moiety, with the LUMO located on the main molecular skeleton, indicating the flow of electron density during reactions. researchgate.net The study of these orbitals is crucial for predicting the molecule's behavior in reactions such as the diene condensations it is known to participate in. researchgate.net

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Abbreviation | Significance |

| Highest Occupied Molecular Orbital | HOMO | Represents the ability to donate an electron; associated with nucleophilic sites. |

| Lowest Unoccupied Molecular Orbital | LUMO | Represents the ability to accept an electron; associated with electrophilic sites. |

| HOMO-LUMO Energy Gap | Egap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. a2bchem.com |

| Chemical Hardness (η) | η | Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Potential (μ) | μ | Describes the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω | Measures the propensity of a species to accept electrons. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The definitive structure of this compound in the solid state has been elucidated by single-crystal X-ray diffraction. This experimental work revealed that the compound crystallizes in a monoclinic system. A notable feature is the presence of two distinct conformers (A and B) within the unit cell. These conformers differ primarily in the orientation of the nitroso group relative to the pyrazole ring's protonated nitrogen atom and in their specific geometric parameters. researchgate.netresearchgate.net

In conformer A, the nitroso group is in a trans position, while in conformer B, it adopts a cis orientation. researchgate.net This structural variance also leads to differences in bond lengths within the C-N=O (oxime) group. The C-N and N=O bond lengths are more similar in conformer A (1.3553 Å and 1.2701 Å, respectively) compared to conformer B (1.3902 Å and 1.2412 Å), suggesting a greater contribution of the isonitroso form in conformer A. researchgate.net This difference is attributed to the involvement of the oxygen atom of conformer A in intermolecular hydrogen bonding. researchgate.net

While detailed computational predictions of its spectroscopic profile (e.g., IR, NMR) and a direct comparison with experimental spectra are not widely published, such studies are routinely performed for similar heterocyclic compounds using DFT methods. These theoretical calculations would typically involve optimizing the molecular geometry and then computing vibrational frequencies or NMR chemical shifts. A comparison between the calculated and experimental data allows for a more detailed assignment of spectral bands and a deeper understanding of the molecule's electronic structure.

Table 2: Experimental Crystallographic Data for this compound researchgate.netresearchgate.net

| Parameter | Value |

| Chemical Formula | C₅H₇N₃O |

| Molecular Weight | 125.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0268 (2) |

| b (Å) | 15.3793 (7) |

| c (Å) | 19.6627 (9) |

| β (°) | 94.613 (3) |

| Volume (ų) | 1213.75 (10) |

| Z (molecules/unit cell) | 8 |

Gibbs Energy Profiles and Kinetic/Thermodynamic Studies of Reactions

4-Nitrosopyrazoles are recognized for their high reactivity, which makes them valuable in organic synthesis. researchgate.net The reactivity of the nitroso group can be compared to that of a carbonyl group, being susceptible to nucleophilic attack at the nitrogen atom. This reactivity allows this compound to serve as a dienophile in cycloaddition reactions.

Specific kinetic and thermodynamic studies have been performed on the diene condensation (Diels-Alder reaction) of this compound with tetraphenylcyclopentadienone. researchgate.netresearchgate.net Such studies are essential for understanding the reaction mechanism, predicting product formation, and optimizing reaction conditions.

Reactivity Profiles and Derivatization Chemistry of 3,5 Dimethyl 4 Nitroso 1h Pyrazole

Transformations Involving the Nitroso Group

The nitroso group is the most prominent functional group for transformations in 3,5-dimethyl-4-nitroso-1H-pyrazole, enabling reductions, dimerizations, and participation in cycloaddition reactions.

The nitroso group at the C4 position of the pyrazole (B372694) ring can be readily reduced to form the corresponding primary amine, 4-amino-3,5-dimethyl-1H-pyrazole. This transformation is a key step in the synthesis of various pyrazole derivatives with significant biological and chemical interest. tandfonline.comrsc.org

One common method for this reduction is catalytic hydrogenation. For instance, the nitroso group of a parent pyrazole compound can be reduced using a palladium-on-carbon (Pd/C) catalyst, achieving high yields of the desired 4-amino pyrazole derivative. researchgate.net The process involves the catalytic transfer of hydrogen to the nitroso group, typically resulting in the amine product after purification. researchgate.net A yield of 85% has been reported for the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine from its nitroso precursor via this method. researchgate.net

Alternatively, chemical reductants like hydrazine (B178648) hydrate (B1144303) are effective. The reduction of related azopyrazoles to aminopyrazoles using hydrazine hydrate, often without a catalyst, has been well-documented and provides high yields. researchgate.netscispace.comdergipark.org.tr This method is considered an attractive and potentially cheaper alternative for producing primary amines from azo-functionalized precursors, which are structurally related to nitroso compounds. researchgate.netscispace.com

The table below summarizes common reduction methods for producing aminopyrazoles from nitroso or related precursors.

| Precursor Type | Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference(s) |

| Nitroso-pyrazole | Pd/C, H₂ | Not Specified | Catalytic Hydrogenation | Amino-pyrazole | 85% | researchgate.net |

| Azo-pyrazole | Hydrazine Hydrate | Ethanol (B145695) | 50°C | Amino-pyrazole | High | scispace.comdergipark.org.tr |

| Nitro-pyrazole | Hydrazine Hydrate | Not Specified | Not Specified | Amino-pyrazole | High | dergipark.org.tr |

C-nitroso compounds, including this compound, exhibit a characteristic ability to undergo reversible dimerization to form colorless or yellowish azodioxy compounds. nih.govresearchgate.netacs.org In the solid state, these compounds predominantly exist as the more stable trans-dimer. researchgate.netuobasrah.edu.iq The synthesis of the trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer has been achieved by treating acetylacetone (B45752) with nitrous acid, followed by condensation with hydrazine hydrate, resulting in a white crystalline solid with a 42% yield. uobasrah.edu.iq

This monomer-dimer equilibrium is influenced by several factors, including the physical state, temperature, and solvent. researchgate.netuobasrah.edu.iq While the dimer is favored in the solid state at room temperature, heating a solution of the dimer can cause it to dissociate back into the colored monomeric form. uobasrah.edu.iq This reversible transformation is a distinctive feature of C-nitroso chemistry. nih.govmdpi.com

Spectroscopic analysis confirms the structure of the dimer. The infrared (IR) spectrum of the trans-dimer of 3,5-dimethyl-4-nitrosopyrazole shows a characteristic single stretching frequency for the N–O group at 1220 cm⁻¹, confirming the trans configuration. uobasrah.edu.iq The electronic absorption spectrum in chloroform (B151607) displays two π–π* transition bands at 296 nm, attributed to the dimeric (N₂O₂) group, and at 254 nm, corresponding to the C=C and C=N bonds of the pyrazole ring. uobasrah.edu.iq

Nitroso compounds are well-known for their participation as dienophiles in hetero-Diels-Alder (HDA), or [4+2], cycloaddition reactions to form 3,6-dihydro-1,2-oxazine derivatives. nih.gov This reactivity provides a powerful method for installing nitrogen and oxygen functionalities into diene systems with high regio- and stereoselectivity. nih.gov While C-nitroso compounds are used extensively as 2π components in these reactions, the reactivity is enhanced by the presence of electron-withdrawing groups. nih.govrsc.org

The general principle of the HDA reaction involves the interaction of the nitroso compound (the dienophile) with a 1,3-diene. Other types of cycloadditions involving nitroso compounds have also been reviewed, including [2+2], [3+2], and [2+2+1] cycloadditions. sioc-journal.cn In some cases, the reaction mechanism is complex. For example, the thermal reaction between nitrosoarenes and alkynes can proceed through a diradical intermediate rather than a concerted cycloaddition pathway. nih.gov The utility of nitroso compounds in these transformations makes them valuable building blocks in organic synthesis. nih.govrsc.org

Functionalization at the Pyrazole Nitrogen Atom (N-Alkylation)

The pyrazole ring of this compound contains two nitrogen atoms, and the unsubstituted N-H allows for functionalization reactions, most notably N-alkylation.

The N-alkylation of pyrazoles can be a challenge due to the potential for reaction at either of the two ring nitrogen atoms (N1 or N2), leading to a mixture of regioisomers. sci-hub.stthieme-connect.de However, regioselective alkylation can be achieved by carefully selecting the reaction conditions and reagents. For 3-substituted or 3,5-disubstituted pyrazoles, alkylation is often influenced by steric effects, favoring substitution at the less hindered nitrogen atom. semanticscholar.orgmdpi.com

The N-alkylation of 4-nitroso-1H-pyrazoles has been successfully carried out, and the synthesis of 3,5-dimethyl-1-(4-nitrobenzyl)-4-nitroso-1H-pyrazole has been scaled to gram amounts. researchgate.net Common alkylating agents include alkyl halides and sulfates. google.comnih.gov For instance, reacting 3,5-dibromo-4-nitropyrazole with methyl sulfate (B86663) in aqueous NaOH yields 1-methyl-3,5-dibromo-4-nitropyrazole with an 85% yield. The use of bifunctional alkylating agents, such as dichloro or dibromo derivatives, can lead to double alkylation, forming bis(pyrazol-1-yl)methanes or propanes. researchgate.net

The table below details outcomes for regioselective N-alkylation of pyrazole derivatives under various conditions.

| Pyrazole Substrate | Alkylating Agent | Conditions | Major Product | Regioselectivity (N1:N2) | Reference(s) |

| 3-Substituted Pyrazole | Benzyl Bromide | K₂CO₃, DMSO, rt | N1-alkylated | 10:1 | sci-hub.st |

| 3-Substituted Pyrazole | Iodopropane | K₂CO₃, DMSO, rt | N1-alkylated | 7:1 | sci-hub.st |

| 4-Chloropyrazole | Phenethyl Trichloroacetimidate | CSA, 1,2-DCE, 60°C | N-alkylated | Not specified | semanticscholar.orgmdpi.com |

| 3-Phenyl-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | MgBr₂, THF, 25°C | N2-alkylated | >99:1 (favoring N2) | thieme-connect.com |

| Methyl 1H-indazole-5-carboxylate | n-Pentyl bromide | NaH, THF, 50°C | N1-alkylated | >99:1 | beilstein-journals.org |

The use of superbasic media, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), can significantly influence the outcome of N-alkylation reactions. These conditions enhance the deprotonation of the pyrazole N-H, increasing the nucleophilicity of the resulting pyrazolate anion. sci-hub.stresearchgate.net This heightened reactivity allows for the alkylation of pyrazoles with less reactive alkylating agents and can facilitate reactions like double alkylation with dihaloalkanes to form bis(pyrazol-1-yl)alkanes. researchgate.net

While strong bases like NaH in THF or K₂CO₃ in DMSO are commonly used to promote regioselective N1-alkylation, the specific combination of KOH/DMSO is noted for its high basicity, driving reactions that might otherwise be sluggish. sci-hub.stresearchgate.netbeilstein-journals.org The increased nucleophilicity under these conditions can allow alkylations to proceed at lower temperatures, which can help to reduce side reactions like the elimination of the alkyl halide. sci-hub.st

Synthesis and Characterization of Novel Derivatives

The functionalization of the 3,5-dimethyl-1H-pyrazole core, particularly at the 4-position, has led to the development of a diverse range of derivatives with unique properties and potential applications. The introduction of a nitroso group to create this compound provides a versatile synthetic handle for further chemical transformations. This section explores the synthesis and characterization of several classes of novel derivatives originating from this platform.

Sulfonamide-Containing this compound Derivatives

The synthesis of pyrazole derivatives bearing sulfonamide moieties is a significant area of research due to the pharmacological importance of the sulfonamide group. ias.ac.innih.gov While direct sulfonamide derivatization of this compound is not extensively documented, a general synthetic strategy can be proposed based on established pyrazole chemistry. This would typically involve the reduction of the nitroso group to an amino group, followed by reaction with a sulfonyl chloride.

A common route to pyrazole-4-sulfonamides begins with the chlorosulfonation of a pyrazole ring. For instance, 3,5-dimethyl-1H-pyrazole can be treated with chlorosulfonic acid and thionyl chloride to yield the corresponding pyrazole-4-sulfonyl chloride in high yield. nih.gov This intermediate can then be reacted with various primary or secondary amines to produce a library of sulfonamide derivatives. nih.gov

In a related approach, pyrazole derivatives containing an amino group, which could be obtained from the reduction of a nitroso-pyrazole, are reacted with a sulfonyl chloride, such as tosyl chloride, in the presence of a base like pyridine (B92270) to afford the desired sulfonamide. ias.ac.in The synthesis of 5-(2-aminobenzoyl)pyrazole derivatives and their subsequent reaction with tosyl chloride illustrates this pathway. ias.ac.in

Table 1: Synthesis of Pyrazole-4-sulfonamide Derivatives

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3,5-dimethyl-1H-pyrazole | 1. Chlorosulfonic acid, Thionyl chloride 2. 2-Phenylethylamine | 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 52% | nih.gov |

Characterization of these sulfonamide derivatives is typically achieved through spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. ias.ac.innih.gov For example, the ¹H NMR spectrum of 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide shows characteristic signals for the pyrazole methyl groups, the phenethyl moiety, and the sulfonamide NH proton. nih.gov

Azopyrazole Derivatives from 3,5-Dimethylpyrazole (B48361) Precursors

Azopyrazoles are a class of compounds that have garnered interest for their potential biological activities and applications as dyes. jocpr.comjocpr.com The synthesis of these derivatives often starts with 3,5-dimethylpyrazole or its precursors. A common synthetic route involves the coupling of a diazonium salt with a suitable pyrazole precursor. jocpr.comjocpr.compharmacophorejournal.com

One established method begins with the reaction of a 4-substituted aniline (B41778) with acetylacetone in the presence of sodium nitrite (B80452) and an acid to form a 3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione intermediate. jocpr.comjocpr.com This intermediate is then cyclized with hydrazine hydrate to yield the 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole. jocpr.comjocpr.com Further derivatization, such as acetylation of the pyrazole N-H, can be achieved by reacting the product with acetyl chloride in pyridine. jocpr.comjocpr.com

Table 2: Synthesis of 4-Azo-3,5-dimethylpyrazole Derivatives

| Starting Material | Key Intermediate | Final Product Example | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 4-Chloroaniline, Acetylacetone | 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | 71% | 180-183 | jocpr.com |

The synthesized azopyrazoles are characterized by various analytical techniques. For instance, the ¹H NMR spectrum of 4-((4-chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole shows a multiplet in the aromatic region and singlets for the methyl groups. jocpr.com The IR spectra typically display bands corresponding to N-H, C=N, and C=C stretching vibrations. jocpr.com

Oxime Ether Derivatives with 3,5-Dimethylpyrazole Rings

Oxime ether derivatives of pyrazoles are another class of compounds that have been synthesized and investigated for their potential biological activities. mdpi.comnih.gov The synthesis of these compounds often involves the preparation of a pyrazole-containing ketone, followed by oximation and subsequent etherification.

A general route starts with the N-alkylation of 3,5-dimethylpyrazole with a 1-aryl-2-bromoethanone to produce a 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone. mdpi.com This ketone is then reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. mdpi.comresearchgate.net The final step is the etherification of the oxime with an alkyl halide in the presence of a base to yield the desired oxime ether derivative. mdpi.comresearchgate.net

Table 3: Synthesis of 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives

| Intermediate Ketone | Oximation Reagent | Etherification Reagent | Product Type | Reference |

|---|

The structures of these oxime ethers are confirmed using spectroscopic methods. In the ¹³C NMR spectra, the carbon of the C=N-O group is typically observed between 140–165 ppm, and the carbons of the oxime ether alkyl group appear in the range of 60–65 ppm. mdpi.com

Integration of this compound into Complex Molecular Architectures

The this compound ligand, with its multiple coordination sites (the pyrazole nitrogen atoms and the nitroso group), is a promising building block for the construction of complex molecular architectures such as coordination polymers and supramolecular networks. nih.govresearchgate.net While the use of the nitroso derivative itself is not yet widely reported, the closely related 3,5-dimethyl-4-nitropyrazole has been successfully employed in the synthesis of such structures. researchgate.net

The nitro group on the pyrazole ring can participate in hydrogen bonding and coordinative interactions, facilitating the assembly of extended networks. researchgate.net For example, silver(I) complexes with 3,5-dimethyl-4-nitropyrazole have been shown to form 3D networks through a combination of N-H···F hydrogen bonds and π···π stacking interactions. researchgate.net

Furthermore, 3,5-dimethylpyrazole units have been incorporated into larger macrocyclic structures like thiacalixarenes. The synthesis involves the reaction of hydrazide-functionalized thiacalixarenes with acetylacetone to form the pyrazole rings at the lower rim of the macrocycle. chimicatechnoacta.ru These modified thiacalixarenes have shown selectivity in binding metal cations, demonstrating the impact of integrating the pyrazole moiety into a larger molecular framework. chimicatechnoacta.ru

The crystal structure of this compound reveals that the molecules are linked by intermolecular N-H···O and N-H···N hydrogen bonds, forming zigzag chains. nih.govresearchgate.net This inherent ability to form hydrogen-bonded networks suggests its potential as a synthon for designing more complex supramolecular assemblies.

Comparative Reactivity with Related Pyrazole Compounds (e.g., Nitropyrazoles)

The reactivity of this compound can be understood by comparing it with related compounds, particularly 3,5-dimethyl-4-nitropyrazole. The electronic properties of the nitroso and nitro groups significantly influence the reactivity of the pyrazole ring.

Nitropyrazoles, especially those with multiple nitro groups, are often explored as energetic materials. nih.gov The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution but activates it for nucleophilic substitution. Mononitropyrazoles like 3-nitropyrazole and 4-nitropyrazole are often used as intermediates for the synthesis of more complex energetic materials. nih.gov

In the case of this compound, the crystal structure analysis shows the presence of two conformers with the oxime group existing predominantly in the nitroso form. nih.govresearchgate.net However, in one of the conformers, there is a noticeable contribution from the isonitroso (oxime) form. This tautomerism can influence its reactivity, providing multiple reaction pathways. The nitroso group can act as a coordinating site for metal ions, similar to the nitro group, but with different electronic and steric properties. researchgate.net

The C-N bond of the nitroso group in one conformer of this compound is approximately 1.355 Å, while the N=O bond is about 1.270 Å. nih.gov In the other conformer, these are 1.390 Å and 1.241 Å, respectively. nih.gov This variation in bond lengths, influenced by intermolecular hydrogen bonding, suggests a dynamic electronic structure that can affect its reactivity in derivatization reactions. nih.gov

In contrast to the often explosive nature of highly nitrated pyrazoles, the reactivity of the nitroso-pyrazole is more geared towards coordination chemistry and functional group transformations. The nitroso group can be reduced to an amine, oxidized to a nitro group, or participate in condensation reactions, making it a versatile synthetic intermediate.

Coordination Chemistry and Ligand Design Principles Involving 3,5 Dimethyl 4 Nitroso 1h Pyrazole

3,5-Dimethyl-4-nitroso-1H-pyrazole as a Ligand in Metal Complex Formation

This compound, with its molecular formula C₅H₇N₃O, is a heterocyclic compound that merges the coordinating ability of a pyrazole (B372694) ring with the versatile functionality of a nitroso group. smolecule.com This combination makes it a promising candidate for a building block in the synthesis of more complex chemical structures. smolecule.com While extensive studies on its metal complexes are limited, preliminary insights suggest its potential as a ligand in bioinorganic chemistry and for developing materials with novel molecular magnetism. nih.govsmolecule.com

Pyrazole-based ligands are mainstays in bioinorganic and supramolecular chemistry because they can form a wide array of architectures, from simple mononuclear species to complex polynuclear clusters and metallocycles. nih.govresearchgate.net The deprotonated pyrazolate anion is an excellent bridging ligand, facilitating the construction of polynuclear systems. A key feature of pyrazole ligands is their ability to mediate effective magnetic exchange pathways between two or more bridged metal ions. nih.govhelsinki.fi

In comparison, 4-nitropyrazoles have been more widely utilized in the preparation of oligonuclear metal complexes. nih.govresearchgate.net For instance, 3,5-dimethyl-4-nitropyrazole has been used to construct supramolecular networks with silver(I), where the nitro group participates in hydrogen bonding and other coordinative interactions. researchgate.net The introduction of the nitroso group in this compound offers a different set of electronic and steric properties. The nitroso group is a strong electron-withdrawing group, which can influence the pKa of the pyrazole N-H and the donor strength of the pyrazole nitrogen atoms. mdpi.com Furthermore, the nitroso group itself introduces an additional potential coordination site, a feature not present in simple pyrazole ligands.

The compound exists in a tautomeric equilibrium with its oxime form, 3,5-dimethyl-1H-pyrazol-4-one oxime. nih.gov This tautomerism is crucial, as oxime groups are well-known for their coordinating ability and their role in forming stable, often polynuclear, metal complexes. orientjchem.orgmdpi.com This dual nature distinguishes it from more established pyrazole ligands and suggests a richer and more complex coordination chemistry.

The nitroso group (-N=O) at the 4-position is the most distinctive feature of this ligand. smolecule.com The chemical behavior of nitroso compounds is notable for their ambivalent electronic nature; they can act as both nucleophiles and electrophiles. at.ua In the context of coordination chemistry, the nitroso group offers several potential binding modes. It can coordinate to a metal center through either the nitrogen or the oxygen atom, or it can act as a bridging ligand between two metal centers.

The existence of the tautomeric oxime form is of paramount importance. nih.govresearchgate.net The oxime group is a very effective donor, capable of coordinating to metals in a variety of ways and facilitating different coordination modes. orientjchem.org This versatility is key to its potential in forming complex structures. The C=N-O-H group can be deprotonated to form an oximato anion (C=N-O⁻), which is a strong chelating and bridging moiety. This capability is fundamental to the design of polynuclear complexes. nih.goviucr.org The presence of both the pyrazole ring and the nitroso/oxime functional group provides multiple binding sites, making this compound a potentially polydentate ligand capable of forming stable multinuclear frameworks. smolecule.com

Design and Synthesis of Polynuclear Metal Complexes

The design of polynuclear metal complexes relies on ligands that possess multiple, often bridging, coordination sites. The structure of this compound is inherently suited for this purpose, combining the proven bridging capability of the pyrazolate core with the added functionality of the oxime group. nih.gov

A significant aspect of polynuclear complexes based on pyrazolate bridges is their interesting magnetic properties. The pyrazolate ring provides an efficient pathway for magnetic exchange between the metal centers it connects. nih.govhelsinki.fi The nature and strength of this magnetic coupling (ferromagnetic or antiferromagnetic) are sensitive to the geometric parameters of the M-(N-N)-M bridge.

Structural Analysis of Coordination Compounds with this compound Moieties

To date, no crystal structures of metal complexes containing the this compound ligand have been reported in the cited literature. nih.gov However, a detailed structural analysis of the free ligand provides crucial insights into how it might coordinate with metal ions.

The crystal structure of this compound reveals that the molecule exists in the oxime tautomeric form in the solid state. nih.govresearchgate.net Interestingly, the unit cell contains two distinct conformers (A and B) that differ in their geometric parameters and the orientation of the oxime group relative to the protonated pyrazole nitrogen. In conformer A, the oxime group is in a trans position, while in conformer B, it is in a cis position. nih.goviucr.org This conformational flexibility could lead to different coordination modes and complex geometries upon reaction with metal ions.

In both conformers, the CNO moiety exists predominantly in the nitroso form, although conformer A shows a more significant contribution from the isonitroso form. nih.govresearchgate.net This difference is attributed to intermolecular hydrogen bonding. Molecules in the crystal are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming zigzag chains. nih.gov This pre-organized hydrogen-bonded network in the solid state could influence its reactivity and the types of structures formed upon complexation.

The bond lengths within the pyrazole ring and the oxime group provide further clues for its potential as a ligand. The differences in C-N and N=O bond lengths between the two conformers highlight the electronic flexibility of the system. researchgate.netiucr.org This structural information is invaluable for predicting how the ligand will adapt its geometry to satisfy the coordination requirements of different metal ions.

Crystallographic Data for this compound

This interactive table summarizes the crystallographic data for the free ligand as reported in the literature. nih.govresearchgate.net

Click to view table

| Parameter | Value |

| Formula | C₅H₇N₃O |

| Molecular Weight | 125.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0268 (2) |

| b (Å) | 15.3793 (7) |

| c (Å) | 19.6627 (9) |

| β (°) | 94.613 (3) |

| Volume (ų) | 1213.75 (10) |

| Z | 8 |

| Temperature (K) | 120 |

Selected Hydrogen Bond Geometry for this compound

This interactive table details the hydrogen bonding interactions within the crystal structure of the free ligand. nih.govresearchgate.net

Click to view table

| D—H⋯A | d(D—H) (Å) | d(H⋯A) (Å) | d(D⋯A) (Å) | ∠(DHA) (°) |

| N1B—H1B⋯O1Aⁱ | 0.954 (18) | 1.802 (18) | 2.7526 (16) | 174.0 (15) |

| N1A—H1A⋯N2Bⁱⁱ | 0.915 (19) | 1.95 (2) | 2.8544 (18) | 171.5 (16) |

Characterization of Metal Coordination Modes

There is no publicly available scientific literature or research that has characterized the metal coordination modes of this compound.

Supramolecular Assemblies in Metal-Organic Frameworks

There is no publicly available scientific literature or research detailing the use of this compound in the formation of supramolecular assemblies or its incorporation into metal-organic frameworks.

Strategic Applications of 3,5 Dimethyl 4 Nitroso 1h Pyrazole in Advanced Organic Synthesis

Precursor Chemistry and Intermediate Role in Synthesis

3,5-Dimethyl-4-nitroso-1H-pyrazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules. Its unique chemical structure, featuring a pyrazole (B372694) ring with a nitroso group at the 4-position and methyl groups at the 3 and 5 positions, allows for a variety of chemical transformations. smolecule.comchemspider.com

Utilization in the Synthesis of Diaminopyrazole Derivatives

A significant application of this compound lies in its role as a precursor for diaminopyrazole derivatives. The reduction of the nitroso group is a key step in forming 4-aminopyrazole derivatives. smolecule.com This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. smolecule.com

The resulting 4-amino-3,5-dimethyl-1H-pyrazole is a valuable intermediate for synthesizing a range of compounds, including those with potential applications in medicinal chemistry and materials science. tandfonline.comnih.gov For instance, it can be further functionalized through reactions like acylation and diazotization followed by azo coupling. clinpractice.ru

A notable synthetic route involves the reduction of the corresponding azo compounds. For example, 4-amino-3,5-dimethylpyrazole has been synthesized by the reduction of azo derivatives with hydrazine (B178648) hydrate (B1144303), a method reported to provide high yields. researchgate.netscispace.com This approach presents an alternative to the reduction of 4-nitro or 4-nitrosopyrazole derivatives. scispace.com The synthesis of 4-amino-3,5-dimethyl pyrazole can be monitored in-line using techniques like Fourier transform infrared (FT-IR) spectroscopy combined with chemometric analysis to understand the reaction mechanism and identify intermediates. rsc.org

Furthermore, N-substituted 3,5-dimethyl-4-nitroso-1H-pyrazoles can be reduced to the corresponding 4-aminopyrazoles, which can then undergo various transformations such as acylation, diazotization with subsequent azo coupling, or replacement of the amino group with iodine. clinpractice.ru A telescoping synthesis process has also been developed for 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts, which are key intermediates for producing 1-alkyl-4,5-diaminopyrazole salts used in applications like oxidative hair dye compositions. google.comgoogle.com

Foundation for Other Highly Functionalized Pyrazole Conjugates

Beyond diaminopyrazoles, this compound serves as a foundational molecule for a diverse array of highly functionalized pyrazole conjugates. The reactivity of the nitroso group allows for various chemical modifications, leading to new pyrazole derivatives with tailored properties. clinpractice.ru

Oxidation of N-substituted 3,5-dimethyl-4-nitroso-1H-pyrazoles can yield the corresponding 4-nitro derivatives. clinpractice.ru These nitro compounds, such as 3,5-dimethyl-4-nitro-1H-pyrazole, are also important synthetic intermediates. scbt.com The nitroso group itself can be substituted with other functional groups, expanding the range of accessible pyrazole conjugates. smolecule.com

The condensation of the aminopyrazole derived from the reduction of the nitroso compound with aldehydes, such as 4-nitrobenzaldehyde, leads to further functionalization. clinpractice.ru Additionally, a novel condensation reaction of nitrosopyrazole with 2,4-dinitrotoluene (B133949) has been reported, opening new avenues for synthesizing complex pyrazole derivatives. clinpractice.ru These functionalized pyrazoles are considered promising for further research in medicine and pharmaceutical chemistry. clinpractice.ru

The versatility of this compound as a ligand in coordination chemistry is also an area of interest. While 4-nitropyrazoles have been extensively used to prepare metal complexes, the potential of 4-nitrosopyrazoles as ligands is a more recent area of investigation. nih.govresearchgate.net The ability of the nitroso group to interact with metal ions suggests potential applications in molecular magnetism and supramolecular chemistry. smolecule.com

Role in the Development of Energetic Materials (Related Nitrated Pyrazoles)

Nitrated pyrazole derivatives, often synthesized from precursors like this compound, are a significant class of energetic materials. mdpi.comnih.gov These compounds are valued for their high heat of formation, high density, and the ability to tailor their thermal stability and detonation performance. mdpi.comnih.gov

Incorporation into High Energy Density Materials

The pyrazole ring is a favorable backbone for energetic materials due to its high enthalpy of formation and the multiple sites available for functionalization with energetic groups like nitro (-NO2) and nitramino (-NHNO2) groups. researchgate.net The introduction of multiple nitro groups onto the pyrazole core is a key strategy for developing high-energy-density materials (HEDMs). mdpi.comresearchgate.net

For example, 3,4,5-trinitro-1H-pyrazole (TNP) is a powerful, all-carbon-nitrated arene that exhibits remarkable stability. researchgate.net Further derivatization, such as the synthesis of 1-methyl-3,4,5-trinitropyrazole (MTNP), can lead to insensitive energetic materials with high detonation velocities and pressures. mdpi.com The incorporation of a trinitromethyl group into the pyrazole ring can significantly increase the oxygen content and improve the energetic properties. mdpi.com An example is 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole, a high-energy-density oxidizer with a high density, positive heat of formation, and a positive oxygen balance, making its performance superior to RDX in some aspects. rsc.org

The combination of pyrazole with other nitrogen-rich heterocyclic rings, such as oxadiazoles (B1248032) and triazoles, is another effective strategy to create thermally stable energetic materials with high energy output and low sensitivity. nih.govacs.org These materials have potential applications in areas requiring high thermal stability, such as deep mining and aerospace. nih.govacs.org

Strategies for Tailoring Thermal Stability and Detonation Performance

The thermal stability and detonation performance of pyrazole-based energetic materials can be fine-tuned through various synthetic strategies. The introduction of specific functional groups and the formation of energetic salts are key methods to enhance these properties. mdpi.com

Key Strategies for Tailoring Properties:

Introduction of Polynitrogen Heterocycles: Fusing the pyrazole ring with other nitrogen-rich heterocycles like triazoles can significantly improve thermal stability. mdpi.comrsc.org For instance, a heat-resistant energetic material was synthesized from 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) and 3,4,5-trinitrated-1H-pyrazole (TNP), exhibiting a high decomposition temperature. mdpi.com

Formation of Energetic Salts: Converting nitrated pyrazoles into their salts is a common strategy to improve thermal stability and reduce sensitivity. mdpi.com Guanidinium salts, for example, have shown excellent thermal stability. mdpi.com

Functional Group Modification: The introduction of groups like the trinitromethyl moiety not only increases energy content but can also influence stability. mdpi.comresearchgate.net The combination of different explosophoric groups on pyrazole-oxadiazole and pyrazole-triazole backbones has been shown to greatly influence their physicochemical and energetic properties. nih.govacs.org

The table below summarizes the energetic properties of some representative pyrazole-based energetic materials, highlighting the impact of different structural modifications.

| Compound Name | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Sensitivity | Reference |

| RDX (Benchmark) | 210 | 8795 | 34.9 | 7.4 J (Impact) | nih.govrsc.org |

| HMX (Benchmark) | 279 | - | - | - | nih.gov |

| HNS (Benchmark) | 318 | 7612 | - | 5 J (Impact) | nih.govrsc.org |

| DNPAT | 314 | 8889 | - | 18 J (Impact) | rsc.org |

| 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole | - | 9124 (calculated) | 37.2 (calculated) | - | rsc.org |

| Various Pyrazole-Oxadiazole/Triazole Derivatives | 238 - 397 | 7689 - 9139 | 23.3 - 31.5 | >30 J (Impact), >360 N (Friction) | nih.govacs.org |

Development of Chiral Ligands and Auxiliaries (General for Nitroso Compounds)

While specific applications of this compound as a chiral ligand are not extensively documented, the broader class of nitroso compounds has shown utility in the development of chiral ligands and auxiliaries for asymmetric synthesis. nih.govresearchgate.net Asymmetric synthesis is a critical area of modern organic chemistry, and the discovery of new chiral ligands is essential for its advancement. nih.gov

Chiral ligands play a pivotal role in asymmetric metal catalysis by forming catalytically active metal complexes that can induce stereoselectivity in chemical reactions. nih.gov Various types of chiral ligands have been developed, including those based on phosphorus, nitrogen, oxygen, and sulfur donor atoms. worldscientific.com

The potential for nitroso compounds to act as ligands stems from their ability to coordinate with metal centers. In the context of asymmetric catalysis, the introduction of chirality into the ligand structure is key. This can be achieved through various strategies, such as incorporating a chiral backbone or creating axially chiral structures. worldscientific.commdpi.comnih.gov

For example, chiral hydroxamic acids, which can be considered related to nitroso compounds, were first explored as chiral ligands by K. Barry Sharpless in the 1970s for vanadium-catalyzed asymmetric epoxidation of allylic alcohols. nih.gov This demonstrates the potential of N-O containing functional groups in chiral ligand design. More recently, the development of chiral dinitrogen ligands has enabled asymmetric palladium/norbornene cooperative catalysis for the synthesis of C-N axially chiral scaffolds. nih.gov

The development of chiral ligands is a highly active area of research, with ongoing efforts to design and synthesize new structures for a wide range of asymmetric transformations. researchgate.networldscientific.com The exploration of nitroso-functionalized pyrazoles, like this compound, within this context could lead to novel catalytic systems.

Emerging Research Frontiers and Future Directions for 3,5 Dimethyl 4 Nitroso 1h Pyrazole Chemistry

Untapped Potential in Novel Material Design

The unique structural and electronic characteristics of 3,5-dimethyl-4-nitroso-1H-pyrazole make it a promising candidate for the development of next-generation materials. Pyrazole-based ligands are well-known for their ability to form diverse architectures, from simple polynuclear clusters to complex metallocycles. iucr.orgresearchgate.net The introduction of a nitroso group at the 4-position, which can exist in a tautomeric equilibrium with an oxime form, adds another coordination site. This feature can be exploited to increase the nuclearity and complexity of metal complexes, potentially leading to materials with novel properties. researchgate.net

One of the most exciting prospects lies in the creation of advanced coordination polymers and metal-organic frameworks (MOFs). The bifunctional nature of the pyrazole (B372694) ring (as a bridging unit) and the nitroso/oxime group (as a chelating or bridging site) could be harnessed to assemble intricate multidimensional networks. These materials could find applications in gas storage, catalysis, and sensing. Furthermore, the high reactivity of 4-nitrosopyrazoles in reactions like the Diels-Alder condensation opens pathways to synthesize complex organic scaffolds that can serve as precursors for functional polymers and other advanced materials. grafiati.com The chemistry of related nitro-containing ligands in forming energetic materials and coordination polymers also suggests that the nitroso-pyrazole core could be a valuable building block for high-energy density materials. mdpi.commdpi.com

Advanced Computational Investigations of Reactivity and Mechanisms

While experimental work lays the foundation, advanced computational studies are crucial for unlocking a deeper understanding of this compound's behavior. The existing crystallographic data reveals fascinating structural details that warrant further theoretical investigation. For instance, in its solid state, the compound exists as two distinct conformers (A and B) within the unit cell, which differ in their geometric parameters and the orientation of the oxime group relative to the pyrazole ring. researchgate.netnih.gov

Table 1: Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Formula | C₅H₇N₃O |

| Molecular Weight | 125.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0268 (2) |

| b (Å) | 15.3793 (7) |

| c (Å) | 19.6627 (9) |

| β (°) | 94.613 (3) |

| Volume (ų) | 1213.75 (10) |

| Z | 8 |

Density Functional Theory (DFT) and other quantum chemical methods can be employed to probe the electronic structure and rationalize these conformational differences. mdpi.comresearchgate.net Such studies can elucidate the subtle interplay of hydrogen bonding and crystal packing forces. nih.gov For example, computational analysis can explore the differences in key bond lengths between the two conformers, which suggest variations in electronic conjugation. researchgate.net

Table 2: Selected Bond Lengths (Å) in Conformers of this compound researchgate.net

| Bond | Conformer A | Conformer B |

|---|---|---|

| C—N (oxime) | 1.3553 (19) | 1.3902 (19) |

| N=O (oxime) | 1.2701 (16) | 1.2412 (16) |

Furthermore, computational modeling is essential for predicting the compound's reactivity. Investigating reaction mechanisms, such as its interaction with oxidizing agents or its role in cycloaddition reactions, can guide synthetic efforts. aau.dk Computer-aided calculations have already been used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of related 4-nitrosopyrazoles, demonstrating the power of these tools in interdisciplinary contexts like drug design. researchgate.net

Innovative Synthetic Routes and Green Chemistry Approaches

The classical synthesis of this compound involves the reaction of acetylacetone (B45752) with sodium nitrite (B80452) and hydrazine (B178648) hydrate (B1144303) in an acidic aqueous solution. nih.gov While effective, modern chemistry is increasingly focused on developing more efficient and environmentally benign synthetic methodologies.

Emerging research points towards innovative one-pot procedures, such as the direct nitrosation of 1,3-diketones followed by cyclization with hydrazines, which streamline the synthesis of the 4-nitrosopyrazole core. researchgate.net A significant frontier is the adoption of green chemistry principles. The use of ultrasound-assisted synthesis, for example, has been shown to offer considerable advantages for preparing heterocyclic compounds by reducing energy consumption and the need for hazardous solvents. researchgate.net Another green approach worth exploring is the use of recyclable catalysts. For the related synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole, Faujasite, a type of zeolite, has been used as a recoverable catalyst, suggesting a potential avenue for the greener production of its nitroso analog. chemicalbook.com These innovative routes promise to make the synthesis of this compound and its derivatives more sustainable and economically viable.

Exploration of New Coordination Architectures and Magnetic Systems

Pyrazole-based ligands are renowned in coordination chemistry for their ability to bridge multiple metal ions, providing an effective pathway for magnetic exchange between them. iucr.orgresearchgate.net This property has led to their extensive use in the synthesis of molecular magnets. However, a significant research gap and, therefore, a major opportunity, exists for this compound. To date, 4-nitrosopyrazoles have not been studied as ligands, and no metal complexes based on this specific type of ligand have been reported. researchgate.netnih.gov

This unexplored territory is ripe for investigation. The combination of the pyrazole's inherent bridging capability with the additional coordination site offered by the 4-nitroso group presents a powerful strategy for designing novel coordination architectures. researchgate.net This dual-functionality could lead to the formation of high-nuclearity clusters with intricate topologies and potentially unprecedented magnetic properties. Future research should focus on systematically reacting this compound with a variety of metal ions (e.g., 3d transition metals, lanthanides) to explore the resulting structures and characterize their magnetic behavior. This line of inquiry could lead to the discovery of new single-molecule magnets (SMMs) or other functional magnetic materials.

Synergistic Research with Interdisciplinary Fields

The future of this compound chemistry will be greatly enriched by collaborations with diverse scientific disciplines. The molecule and its derivatives have already shown significant promise in medicinal chemistry. A phenyl-substituted analog, NSC 18725, was identified as a potent inhibitor of intracellular Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. frontiersin.org This compound was found to induce autophagy, a cellular self-degradation process, highlighting a specific mechanism of action. frontiersin.org

The potential bioactivity extends further, with related compounds showing cytotoxic effects against human cancer cell lines and pronounced antifungal activity. researchgate.netmdpi.com These findings create a strong impetus for synergistic research between synthetic chemists, biologists, and pharmacologists to design and evaluate new derivatives as potential therapeutic agents. The compound also serves as a building block for more complex heterocyclic structures and has been noted for its potential use in the industrial production of dyes and pigments, linking its chemistry to material science and industrial applications. smolecule.com The convergence of synthesis, computational prediction, and biological testing will be key to unlocking the full therapeutic and industrial potential of this remarkable pyrazole scaffold. grafiati.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.